molecular formula C10H13BrN2O2 B1452726 2-Bromo-N,N-diethyl-4-nitroaniline CAS No. 1150271-18-3

2-Bromo-N,N-diethyl-4-nitroaniline

Cat. No. B1452726
M. Wt: 273.13 g/mol
InChI Key: PCXIHLGUPLRWQI-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-4-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N,N-diethyl-4-nitroaniline is represented by the formula C10H13BrN2O2 . The average mass is 273.126 Da and the mono-isotopic mass is 272.016022 Da .

Scientific Research Applications

  • Precursor in Quinoline Derivatives Synthesis 2-Bromo-N,N-diethyl-4-nitroaniline serves as a precursor in the synthesis of various quinoline derivatives. These derivatives have significant biological activities, such as antiviral, immunosuppressive, anticancer, and photoprotector properties. A specific molecule, Diethyl 2-((4-nitroanilino)methylene)malonate, derived from 2-Bromo-N,N-diethyl-4-nitroaniline, can be synthesized efficiently at room temperature, offering a potential for industrial-scale production (Valle, H., Mangalaraja, R. V., Rivas, B., Becerra, J., & Naveenraj, S., 2018).

  • Synthesis of Bromo Phenylenediamine The chemical serves as a starting point for the synthesis of 4 Bromo 1,2 phenylenediamine, which is a crucial intermediate for various chemical reactions and products. Different methods, such as hydrogenation and alkaline hydrolysis, are employed in its synthesis (Xue, S., 1999).

  • Study in Organic Monotectic Systems The phase diagram of urea–4-bromo-2-nitroaniline systems has been extensively studied, showing significant miscibility gaps and the formation of eutectic and monotectic compositions. This research aids in understanding the thermodynamics and crystallization behaviors in such systems (Reddi, R., Ganesamoorthy, S., Gupta, P., & Rai, R., 2012).

  • Use in Dye Synthesis 2-Bromo-N,N-diethyl-4-nitroaniline plays a role in the synthesis of various dyes. It is used in creating disperse dyes with specific color properties, influenced by electronic and steric effects in the acylamino substituents (Peters, A. T., & Chisowa, E., 1993).

  • Green Synthesis Applications The compound is involved in green synthesis methods, demonstrating its utility in environmentally friendly chemical processes. For instance, it has been used in the synthesis of Schiff base compounds exhibiting urease inhibitory activity and antioxidant potential, highlighting its application in medicinal and agricultural fields (Zulfiqar, Abida, Ahmed, D., Fatima, Rabia, & Yousuf, S., 2020).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-bromo-N,N-diethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIHLGUPLRWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675035
Record name 2-Bromo-N,N-diethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N-diethyl-4-nitroaniline

CAS RN

1150271-18-3
Record name Benzenamine, 2-bromo-N,N-diethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-diethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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